molecular formula C23H24N6 B11044959 2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11044959
M. Wt: 384.5 g/mol
InChI Key: ILPBYWQCFFUDOX-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. The presence of multiple nitrogen atoms within its structure makes it a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the Triazolo[1,5-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[1,5-A]pyrimidine ring.

    Introduction of the Pyridin-4-YL Group: This can be achieved through nucleophilic substitution reactions where the pyridine ring is introduced.

    Formation of the Tetrahydroquinoline Ring: This involves the cyclization of intermediates under specific conditions to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Material Sciences: The compound’s unique structure makes it a candidate for the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. Specific pathways involved may include inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-A]pyridines: These compounds share a similar triazolo[1,5-A]pyridine core and exhibit similar biological activities.

    Pyridinyl-Substituted Triazoles: These compounds have a pyridine ring attached to a triazole moiety and are studied for their medicinal properties.

    Tetrahydroquinoline Derivatives: These compounds have a tetrahydroquinoline ring and are known for their diverse biological activities.

Uniqueness

2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline is unique due to its combination of multiple heterocyclic rings, which provides a versatile platform for chemical modifications and biological interactions. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

2,2,4,6-tetramethyl-7-(2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C23H24N6/c1-14-11-17-15(2)13-23(3,4)27-19(17)12-18(14)20-7-10-25-22-26-21(28-29(20)22)16-5-8-24-9-6-16/h5-12,15,27H,13H2,1-4H3

InChI Key

ILPBYWQCFFUDOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5)C)(C)C

Origin of Product

United States

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